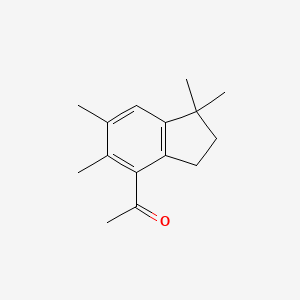
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is often carried out under acidic or basic conditions, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives may involve microwave-assisted synthesis, which offers advantages such as increased yield, reduced reaction time, and minimized solvent consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Typically involves reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A core structure with diverse biological activities.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): An oxidizing agent used in similar chemical reactions.
Uniqueness
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
89427-20-3 |
|---|---|
Formule moléculaire |
C11H8Cl2F3N3O2 |
Poids moléculaire |
342.10 g/mol |
Nom IUPAC |
[5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H8Cl2F3N3O2/c1-19(2)10(20)21-8-6(13)4(12)3-5-7(8)18-9(17-5)11(14,15)16/h3H,1-2H3,(H,17,18) |
Clé InChI |
KPGUUMARSUECQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C2C(=CC(=C1Cl)Cl)NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


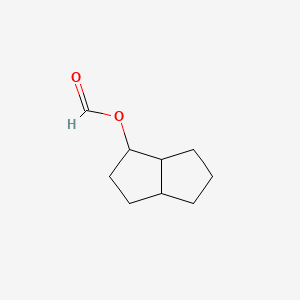
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)

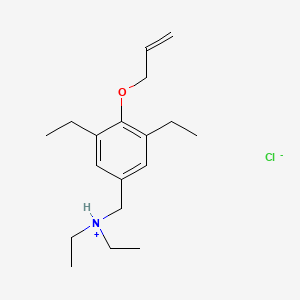


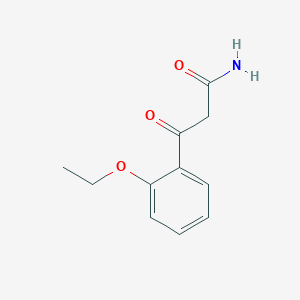
![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)

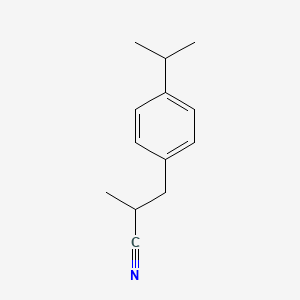
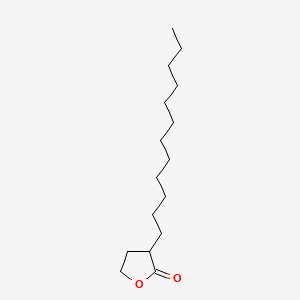
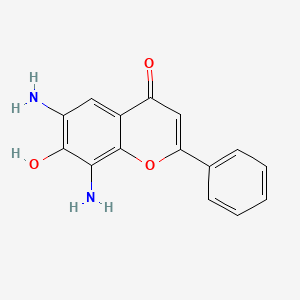
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
